N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-20(22,19-13-16-5-3-4-6-18(16)26-19)14-21-27(23,24)12-11-15-7-9-17(25-2)10-8-15/h3-10,13,21-22H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGJPAIQFMXVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by its unique structural components, which include a sulfonamide functional group, a benzo[b]thiophene moiety, and a methoxy-substituted benzene ring. This article explores the biological activities associated with this compound, drawing on diverse research findings and case studies.
Structural Features
The compound's structure can be broken down as follows:
- Benzo[b]thiophene moiety : Known for its role in various biological activities.
- Hydroxypropyl group : Enhances solubility and biological interactions.
- Methoxy-substituted benzene ring : Contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer : Certain structural analogs have demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Compounds with similar frameworks have been linked to reduced inflammation markers.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
The mechanisms underlying the biological activity of this compound are multifaceted. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the aromatic systems enhance binding to various biological targets.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of related sulfonamide derivatives. The results indicated that compounds featuring the benzo[b]thiophene structure exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways and cell cycle arrest at the G1 phase.
Pharmacological Profiles
The pharmacological profiles of compounds analogous to this compound reveal enhanced lipophilicity and metabolic stability due to structural modifications such as fluorination. These changes can lead to improved bioavailability and therapeutic efficacy.
Table 2: Pharmacological Properties
| Property | Value |
|---|---|
| Lipophilicity | Enhanced |
| Metabolic Stability | Increased |
| Solubility | Moderate to high |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions. Structure-activity relationship (SAR) studies have been crucial in identifying key features that contribute to its biological efficacy. For example, modifications on the methoxy group significantly influence both solubility and biological activity.
Comparison with Similar Compounds
Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)
- Structure : Feature a benzothiophene core linked to acrylonitrile and methoxy-substituted phenyl groups (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy) .
- Key Differences : The target compound replaces acrylonitrile with a hydroxypropyl-sulfonamide chain, likely altering solubility and target selectivity.
- Biological Activity : Exhibited potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines and resistance to P-glycoprotein efflux pumps .
N-(Benzo[d]thiazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide (Compound 9)
- Structure : Contains a benzothiazole core and 4-methoxyphenyl-acetamide group .
- Key Differences : The acetamide group in Compound 9 vs. the sulfonamide in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability.
- Biological Activity : Demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv, comparable to isoniazid (INH) .
Sulfonamide-Based Analogues
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (Compound 6i)
- Structure : A sulfonamide with a 4-methoxyphenyl group and trimethoxyphenyl-ethene chain .
- Key Differences : The ethene linker in 6i vs. the hydroxypropyl group in the target compound may affect conformational flexibility and bioavailability.
- Synthesis : Prepared via dehydration of a hydroxy intermediate, yielding a light yellow solid (mp 176–178°C; 56% yield) .
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole Derivatives (Compounds 7–9)
- Structure : Triazole-thiones with sulfonylphenyl and difluorophenyl groups .
- Key Differences : The absence of a benzothiophene or hydroxypropyl group in these triazoles limits direct structural overlap.
- Spectroscopic Data : IR confirmed tautomeric forms (thione vs. thiol), with νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹ .
Methoxyphenyl-Containing Analogues
Formoterol-Related Compounds (A–D)
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
- Structure : Features a chloroacetyl group and methanesulfonamide .
- Key Differences : The chloroacetyl substituent introduces electrophilicity, absent in the target compound, which may influence reactivity and toxicity .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized to improve yield?
- Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and hydroxylation. For example, dehydration of intermediates (e.g., 2-hydroxy-N-(4-methoxyphenyl) derivatives) using methods like acid catalysis or thermal treatment can yield the target compound. Optimization involves controlling solvent polarity (e.g., dichloromethane or THF), temperature (−40°C to room temperature), and catalysts (e.g., TMSOTf for activation). Evidence from analogous sulfonamide syntheses shows yields improve with stepwise purification (e.g., column chromatography) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR : Assign peaks for benzo[b]thiophene protons (δ 7.2–7.8 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~5.2 ppm).
- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected for C21H23NO4S2).
Cross-validate with melting point analysis (compare to literature values, e.g., 176–178°C for similar sulfonamides) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Answer : The compound is sensitive to moisture and light. Store at −20°C in amber vials under nitrogen. Use anhydrous DMSO or DMF for dissolution in biological assays. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., hydroxylation of the benzo[b]thiophene ring).
- Formulation Optimization : Employ nanoemulsions or PEGylation to enhance solubility and half-life.
- Pharmacodynamic Profiling : Compare target engagement (e.g., enzyme inhibition IC50) across models using radiolabeled analogs .
Q. What strategies are effective for elucidating the mechanism of action, particularly for anticancer or anti-inflammatory applications?
- Answer :
- Molecular Docking : Model interactions with tubulin (for anticancer activity) or COX-2 (for anti-inflammatory effects). The methoxyphenyl group may bind hydrophobic pockets, while the sulfonamide acts as a hydrogen-bond donor.
- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., apoptosis markers like caspase-3).
- Comparative Studies : Benchmark against known microtubule-targeting agents (e.g., paclitaxel) or NSAIDs to infer shared pathways .
Q. How can structural modifications enhance selectivity and reduce off-target effects?
- Answer :
- SAR Studies : Modify the hydroxypropyl chain (e.g., replace with fluorinated or branched alkyl groups) to alter steric effects.
- Bioisosteric Replacement : Substitute the benzo[b]thiophene with indole or benzofuran to test heterocyclic tolerance.
- Prodrug Design : Mask the hydroxyl group as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .
Q. What experimental approaches validate the compound’s interaction with specific enzymes or receptors?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.
- Crystallography : Co-crystallize the compound with its target (e.g., tubulin) to resolve binding modes at atomic resolution .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Answer : Standardize protocols using:
- Quality Control of Reagents : Ensure anhydrous solvents and fresh catalysts (e.g., TMSOTf).
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Interlaboratory Validation : Share detailed experimental logs (e.g., agitation speed, cooling rates) to identify critical variables .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive features .
Tables of Key Data
Table 1 : Comparative Yields for Sulfonamide Syntheses
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Dehydration (acid) | H2SO4 | DCM | 56 | |
| Coupling (base) | TEA | THF | 68 | |
| Microwave-assisted | None | DMF | 72 |
Table 2 : NMR Chemical Shifts for Key Protons
| Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzo[b]thiophene | 7.2–7.8 | Multiplet | |
| Methoxy (OCH3) | 3.78 | Singlet | |
| Sulfonamide NH | 5.1–5.3 | Broad |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
